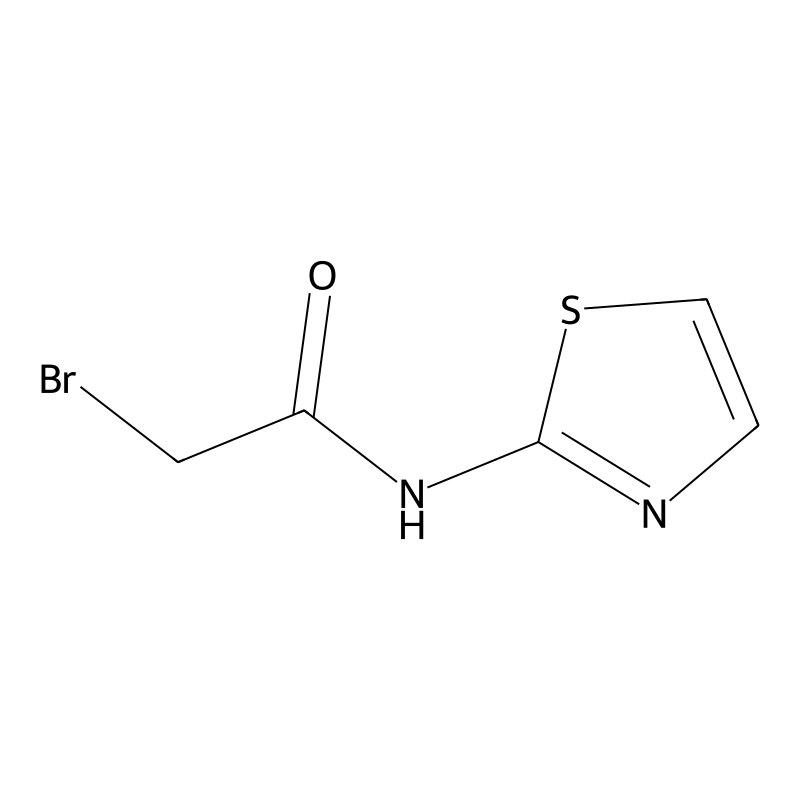2-bromo-N-1,3-thiazol-2-ylacetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
While resources like PubChem and the Chemical Abstracts Service (CAS) provide some information on the compound's structure, properties, and suppliers, they lack specific details on its use in scientific research [, ].
Potential Research Areas
The presence of the thiazole ring and acetamide functional group suggests potential applications in areas related to:
- Medicinal Chemistry: Thiazole is a common heterocyclic ring found in various bioactive molecules, including some pharmaceuticals. The combination of thiazole and acetamide in 2-Bromo-N-(1,3-thiazol-2-yl)acetamide might warrant investigation for its potential medicinal properties [].
- Material Science: The unique properties of thiazole-containing molecules can be beneficial in material science applications. Further research could explore the potential use of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide in material development [].
2-Bromo-N-1,3-thiazol-2-ylacetamide is a chemical compound with the molecular formula CHBrNOS and a molecular weight of 221.08 g/mol. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the bromine atom at the second position of the thiazole ring and an acetamide group at the nitrogen position contributes to its unique chemical properties and potential biological activities. It is classified under various chemical databases with identifiers such as CAS number 73326-20-2 and PubChem CID 304576 .
Currently, there's no documented information regarding a specific mechanism of action for 2-Bromo-N-(1,3-thiazol-2-yl)acetamide.
As with any research chemical, it's important to handle 2-Bromo-N-(1,3-thiazol-2-yl)acetamide with proper safety precautions. Specific hazard information isn't yet available, but general safety considerations for handling organic compounds should be followed, including:
- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
- Working in a well-ventilated fume hood.
- Following safe handling practices for organic solvents if used.
- Properly disposing of waste according to institutional regulations.
- Lithiation Reactions: The compound can undergo lithiation at the thiazole ring, particularly at position 5, using reagents like lithium diisopropylamide (LDA). This lithiation allows for further functionalization by introducing electrophiles such as aldehydes or ketones .
- Acylation Reactions: The acetamide group can react with various acylating agents to introduce different substituents, enhancing its chemical diversity .
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the formation of new derivatives that may exhibit different biological activities.
Compounds containing thiazole moieties, including 2-bromo-N-1,3-thiazol-2-ylacetamide, have been reported to exhibit a variety of biological activities:
- Antimicrobial Properties: Thiazole derivatives are known for their antibacterial and antifungal activities. The presence of the bromine atom may enhance these properties by increasing lipophilicity or altering the electronic characteristics of the molecule .
- Antiproliferative Effects: Some studies suggest that thiazole-based compounds can inhibit cell proliferation in various cancer cell lines, indicating potential as anticancer agents .
The synthesis of 2-bromo-N-1,3-thiazol-2-ylacetamide can be achieved through several methods:
- Direct Halogenation: The compound can be synthesized by reacting N-(1,3-thiazol-2-yl)acetamide with bromine or a brominating agent under controlled conditions to introduce the bromine atom at the second position.
- Bromoacetylation: Another method involves reacting an amine with bromoacetic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired acetamide derivative .
- Lithiation followed by Electrophilic Capture: As mentioned earlier, lithiation at position 5 followed by reaction with electrophiles offers a versatile route to synthesize various derivatives from this compound .
The applications of 2-bromo-N-1,3-thiazol-2-ylacetamide extend across several fields:
- Pharmaceutical Chemistry: Due to its potential biological activities, it is studied for developing new antimicrobial and anticancer drugs.
- Chemical Research: It serves as an intermediate in organic synthesis for creating more complex thiazole derivatives.
Interaction studies involving 2-bromo-N-1,3-thiazol-2-ylacetamide often focus on its biological effects and mechanisms:
- Enzyme Inhibition: Research indicates that thiazole derivatives may inhibit specific enzymes associated with disease pathways, thus providing insights into their therapeutic potential.
- Cellular Mechanisms: Studies assess how these compounds interact with cellular targets, influencing processes such as apoptosis in cancer cells or metabolic pathways in microorganisms .
Several compounds share structural similarities with 2-bromo-N-1,3-thiazol-2-ylacetamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methylthiazole | Thiazole ring without bromination | Known for its aroma; used in flavoring |
| N-(1,3-Thiazol-2-yl)acetamide | Similar thiazole structure but without bromine | Exhibits lower antimicrobial activity compared to brominated versions |
| 5-Bromo-N-(1,3-thiazol-2-yl)acetamide | Bromine at position five instead of two | Potentially different biological activity due to bromine placement |
| 2-Amino-N-(1,3-thiazol-2-yl)acetamide | Amino group instead of bromo | Increased solubility and different reactivity patterns |
The uniqueness of 2-bromo-N-1,3-thiazol-2-ylacetamide lies in its specific halogenation pattern and the resultant biological activities that are distinct from those of similar compounds. Its synthesis routes also offer diverse opportunities for modification and exploration in medicinal chemistry.








